methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of a nitro group to the aromatic ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
Methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate include:
Methyl 2-amino-4-bromobenzoate: Shares some structural similarities but lacks the complex chromene and phenoxy groups.
Methyl 2-amino-4-chlorobenzoate: Similar in structure but with different halogen substitutions.
These compounds differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C25H23BrClNO6 |
---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
methyl 2-amino-4-[3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C25H23BrClNO6/c1-31-18-8-6-13(10-14(18)12-33-19-9-7-15(26)11-16(19)27)21-22-17(29)4-3-5-20(22)34-24(28)23(21)25(30)32-2/h6-11,21H,3-5,12,28H2,1-2H3 |
InChI Key |
FAUBXMBBJXVBST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)COC4=C(C=C(C=C4)Br)Cl |
Origin of Product |
United States |
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